molecular formula C8H12F4N2Si B2771440 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole CAS No. 1125518-71-9

1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole

Cat. No. B2771440
CAS RN: 1125518-71-9
M. Wt: 240.277
InChI Key: YHZOSFRKJMWFIE-UHFFFAOYSA-N
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Description

1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole, commonly known as TESFP, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. TESFP is a versatile compound that can be used in organic synthesis, chemical biology, and medicinal chemistry.

Scientific Research Applications

Protective Group in Lithiation Reactions

1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole has been investigated for its role as a suitable N-1 protecting group in lithiation reactions. It has been shown to be effective in reactions with pyrazoles and 1,2,4-triazoles, leading to substituted derivatives. Deprotection can be achieved with specific treatments like aqueous ethanolic HCl or anhydrous tetrabutylammonium fluoride (Fugina, Holzer, & Wasicky, 1992).

Synthesis and Crystal Structure Analysis

This compound has been synthesized and analyzed for its purity using various spectroscopic methods. Single crystal X-ray diffraction analysis has also been performed, providing insights into its molecular structure and properties. The optimal structure was confirmed using density functional theory (DFT) calculations, aligning with X-ray diffraction data (Zhao & Wang, 2023).

Reactions with Phosphorus Pentafluoride

Studies have explored the reactions of N-trimethylsilyl-substituted heterocycles, including trimethylsilyl-pyrazole, with phosphorus pentafluoride. These reactions proceed via the formation of Lewis acid-base adducts, leading to complex products characterized by various spectroscopic techniques (Well, Jones, & Schmutzler, 1991).

Cycloaddition Reactions

The compound plays a role in (3+2) cycloaddition reactions, facilitating the construction of pyrazole or triazole cores. This process involves Michael addition and SO2 gas elimination, showcasing its utility in organic synthesis (Kumara Swamy, Sandeep, Kumar, & Qureshi, 2022).

Steric Redirection in Alkylation

It has been used in studies focusing on the steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. The presence of a triphenylsilyl group, for example, can significantly influence the outcome of the alkylation process (Wright, Arnold, & Yang, 2018).

properties

IUPAC Name

trimethyl-(1,1,2,2-tetrafluoro-2-pyrazol-1-ylethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F4N2Si/c1-15(2,3)8(11,12)7(9,10)14-6-4-5-13-14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZOSFRKJMWFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(N1C=CC=N1)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F4N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole

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